molecular formula C12H8N6OS2 B3889429 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No.: B3889429
M. Wt: 316.4 g/mol
InChI Key: JLRUZJRCXHVJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide” is also known as BAY 60-6583 . It is a potent adenosine receptor A2b (A2bR) partial agonist . It selectively induces cAMP-dependent transcription activity in CHO transfectants expressing human A2bR . It has a molecular weight of 379.44 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine resulted in the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4- (furan-2-yl)pyridine-2-thio (seleno)lates .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with amino, dicyano, and thio substituents, and an acetamide group attached to a thiazole ring .


Physical and Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at 2-8°C .

Mechanism of Action

BAY 60-6583 acts as a partial agonist at adenosine A2b receptors . It selectively induces cAMP-dependent transcription activity in CHO transfectants expressing human A2bR . It also displays low-affinity antagonistic activity toward A1R and A3R .

Future Directions

The compound has been studied for its potential use in preventing contact hypersensitivity reactions . It has been found to reduce ear swelling and the production of proinflammatory cytokines and chemokines . It also affects the migration and activation of skin migratory dendritic cells . These findings suggest potential future directions for the use of this compound in the treatment of hypersensitivity reactions and other inflammatory conditions .

Properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6OS2/c13-4-7-3-8(5-14)11(18-10(7)15)21-6-9(19)17-12-16-1-2-20-12/h1-3H,6H2,(H2,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRUZJRCXHVJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.